1-(4-Ethoxyphenyl)cyclopropanecarbonitrile
Overview
Description
1-(4-Ethoxyphenyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C12H13NO It is characterized by a cyclopropane ring attached to a phenyl group substituted with an ethoxy group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)cyclopropanecarbonitrile typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-ethoxybenzyl chloride with sodium cyanide to form 4-ethoxyphenylacetonitrile, followed by cyclopropanation using a suitable reagent such as diiodomethane and zinc-copper couple under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxyphenyl)cyclopropanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Formation of 4-ethoxybenzoic acid or 4-ethoxybenzamide.
Reduction: Formation of 1-(4-ethoxyphenyl)cyclopropanamine.
Substitution: Formation of various substituted cyclopropanecarbonitriles depending on the nucleophile used.
Scientific Research Applications
1-(4-Ethoxyphenyl)cyclopropanecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of fine chemicals.
Mechanism of Action
The mechanism by which 1-(4-Ethoxyphenyl)cyclopropanecarbonitrile exerts its effects depends on its interaction with molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The cyclopropane ring adds strain to the molecule, which can influence its reactivity and interaction with other compounds .
Comparison with Similar Compounds
1-Phenylcyclopropanecarbonitrile: Similar structure but lacks the ethoxy group, leading to different reactivity and applications.
1-(4-Methoxyphenyl)cyclopropanecarbonitrile:
Uniqueness: 1-(4-Ethoxyphenyl)cyclopropanecarbonitrile is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)cyclopropane-1-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-14-11-5-3-10(4-6-11)12(9-13)7-8-12/h3-6H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVYVLKSIXNOFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CC2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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